

chemical structure and properties of kaempferol 7-O-glucoside

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Compound of Interest

Compound Name: kaempferol 7-O-glucoside

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Kaempferol 7-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 7-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its chemical structure, physicochemical characteristics, and biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside visualizations of key signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Kaempferol 7-O-glucoside, also known as populnin, is a flavonoid where the hydrogen at position 7 of kaempferol is replaced by a β -D-glucopyranosyl moiety.[1] This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, kaempferol.

Table 1: Chemical Identifiers of Kaempferol 7-O-glucoside



Identifier	Value	
IUPAC Name	7-(β-D-Glucopyranosyloxy)-3,4',5- trihydroxyflavone[2]	
Systematic IUPAC Name	3,5-Dihydroxy-2-(4-hydroxyphenyl)-7- {[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}-4H-1- benzopyran-4-one[2]	
CAS Number	16290-07-6[1][3]	
Molecular Formula	C21H20O11[2][3][4][5]	
Molecular Weight	448.38 g/mol [2][5]	
SMILES	C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3 O2)O[C@H]4INVALID-LINK CO)O)O">C@@HO)O)O)O[1]	

Table 2: Physicochemical Properties of Kaempferol 7-O-glucoside

Property	Value	Source
Appearance	Yellow crystalline powder	[6]
Melting Point	269-271 °C	[5][6]
Boiling Point (Predicted)	810.2 ± 65.0 °C	[5]
Solubility	Soluble in DMSO, methanol, and ethanol. Slightly soluble in water.	[3][5][6][7]
pKa (Predicted)	5.94 ± 0.40	[6][8]
logP (Predicted)	0.19 - 0.33	[7]

Pharmacological Properties and Signaling Pathways

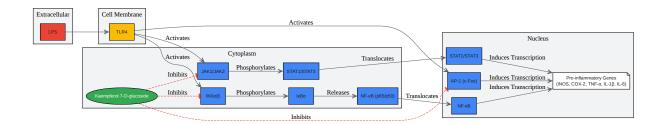


Kaempferol 7-O-glucoside exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Anti-inflammatory Activity

Kaempferol 7-O-glucoside has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2] This effect is mediated through the inhibition of key signaling pathways.

- NF-κB Pathway: The compound inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]
- AP-1 Pathway: It reduces the activity of activator protein-1 (AP-1) by inhibiting the expression of c-Fos in the nucleus.
- JAK-STAT Pathway: Kaempferol 7-O-glucoside abrogates the LPS-induced phosphorylation of STAT1 and STAT3 by inhibiting the phosphorylation of their upstream activating kinases, JAK1 and JAK2.[2]



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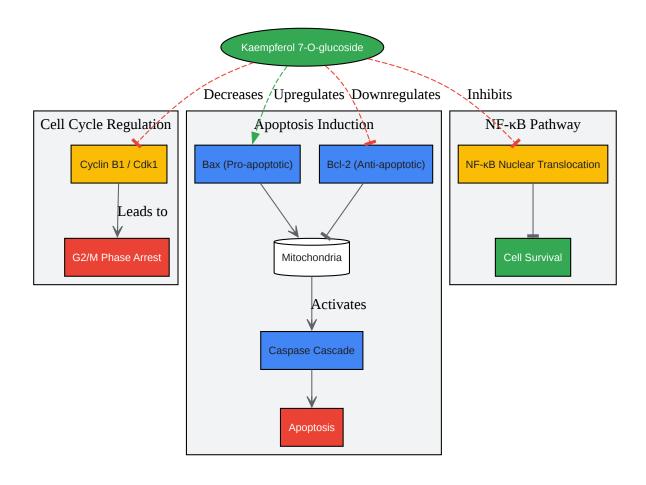
Figure 1: Anti-inflammatory signaling pathways inhibited by Kaempferol 7-O-glucoside.

Anticancer Activity

Kaempferol 7-O-glucoside has demonstrated significant anticancer activity against various cancer cell lines, including HeLa human cervix carcinoma cells.[8] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis.

- Cell Cycle Arrest: It induces G2/M phase growth arrest, which is associated with a decrease in the levels of Cyclin B1 and Cdk1 in a p53-independent manner.[8]
- Apoptosis Induction: The compound triggers apoptosis through the mitochondrial pathway, evidenced by the up-regulation of Bax and down-regulation of Bcl-2.[8] It also inhibits the nuclear translocation of NF-κB, a key regulator of cell survival.[8] The anticancer effects of the aglycone, kaempferol, are also well-documented and involve the modulation of pathways such as PI3K/AKT/mTOR and MAPK.[6]





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Figure 2: Anticancer mechanisms of Kaempferol 7-O-glucoside.

Experimental Protocols Extraction and Isolation from Plant Material

This protocol provides a general method for the extraction and isolation of kaempferol glycosides from dried plant material.[5][9]

Materials:

· Dried and powdered plant material



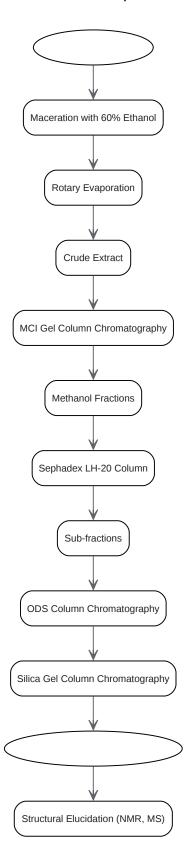
- 60% Ethanol
- Methanol
- Water
- MCI gel CHP20P column
- Sephadex LH-20 column
- Silica gel
- ODS column
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction: Macerate the dried plant material with 60% ethanol at room temperature for 48 hours. Filter the extract and repeat the extraction process. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Initial Fractionation: Suspend the crude extract in water and apply it to an MCI gel CHP20P column. Elute successively with water, and increasing concentrations of methanol (40%, 60%, 80%, 100%) to obtain several fractions.
- Column Chromatography:
 - Subject the methanol fractions to Sephadex LH-20 column chromatography, eluting with methanol to yield sub-fractions.
 - Further purify the sub-fractions using Open Column Chromatography (ODS CC) with a water-methanol gradient.
 - Finally, utilize silica gel column chromatography with a suitable solvent system (e.g., dichloromethane:methanol:water) to isolate the pure kaempferol 7-O-glucoside.



• Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.





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Figure 3: General workflow for the extraction and isolation of **Kaempferol 7-O-glucoside**.

HPLC Analysis

A High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of **kaempferol 7-O-glucoside**.

Instrumentation and Conditions:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Detection: UV detector at a wavelength of 265 nm.[10]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL

Procedure:

- Standard Preparation: Prepare a stock solution of pure **kaempferol 7-O-glucoside** in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.
- Sample Preparation: Dissolve the extract or isolated compound in the mobile phase and filter through a 0.45 μm syringe filter.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the
 concentration of the standard solutions. Determine the concentration of kaempferol 7-Oglucoside in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)



This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]

Materials:

- DPPH solution in methanol
- Kaempferol 7-O-glucoside solution in methanol (various concentrations)
- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- Add 100 μL of various concentrations of the sample or standard to the wells of a 96-well plate.
- Add 100 μL of DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of scavenging activity using the formula: % Scavenging =
 [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH
 solution without the sample, and A_sample is the absorbance of the DPPH solution with the
 sample.
- Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

Kaempferol 7-O-glucoside is a promising natural compound with well-defined chemical properties and significant pharmacological potential. Its anti-inflammatory and anticancer activities, mediated through the modulation of multiple key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The



experimental protocols outlined in this guide provide a foundation for researchers to extract, quantify, and evaluate the biological efficacy of this valuable flavonol glycoside. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic applications.

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